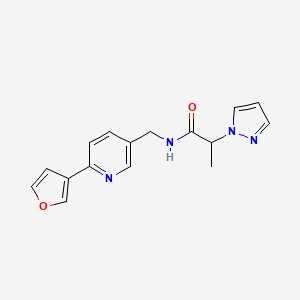

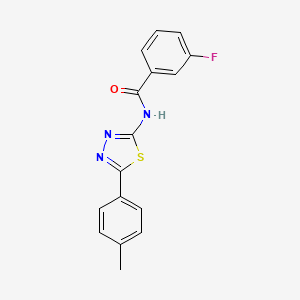

![molecular formula C14H7ClF3NO4 B2670473 3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 591241-29-1](/img/structure/B2670473.png)

3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is a benzaldehyde derivative . It is used in the synthesis of industrially important chemical intermediates involved in the production of dyes, plastics, herbicides, and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively . Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved . The addition of acetic anhydride improved both the solubility of etherate in the organic phase and the absorbability of water produced from the reaction, leading to an increase in conversion .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is aromatic nitration . This reaction is highly exothermic and typically involves a mixture of concentrated nitric and concentrated sulfuric acid . The reaction can take place either mostly in the aqueous phase or at the two-phase interface where effective mass transfer across the interface is essential .科学的研究の応用

Selective Oxidation Catalysis

- Catalyzed Oxidation of Benzene and Toluene : Iron(II) perchlorate in an H2O-H2O2-CH3CN mixture was used for C-H bond activations of benzene and toluene, leading to the formation of valuable oxidation products like phenol, hydroquinone, and benzaldehyde. This showcases the potential of metal-catalyzed oxidation reactions in selectively synthesizing industrially significant compounds (Ramu et al., 2017).

Stereochemistry in Organic Synthesis

- Highly Stereoselective Synthesis of Epoxy-amides : The reaction of benzaldehyde derivatives with stabilized sulfur ylides demonstrated highly stereoselective synthesis of epoxy-amides, critical for developing pharmaceuticals and fine chemicals (Fernández et al., 1990).

Analytical Chemistry Applications

- Heterocyclic Azomethine Compounds as Analytical Reagents : Benzaldehyde derivatives have been synthesized for investigating their applicability as analytical reagents, indicating their use in colorimetric analyses and metal ion detection (Otomo & Kodama, 1973).

Catalysis and Organic Transformations

- Nickel-catalyzed Homoallylation of Aldehydes : A novel approach was demonstrated for the homoallylation of aldehydes, including benzaldehyde, with 1,3-dienes using nickel catalysts, highlighting the potential for constructing complex organic molecules with high regio- and stereoselectivity (Kimura et al., 2006).

将来の方向性

The future directions for research on “3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” could involve further optimization of the synthesis process to increase yield and selectivity . Additionally, more research could be conducted to fully understand the physical and chemical properties, safety and hazards, and potential applications of this compound.

特性

IUPAC Name |

3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO4/c15-10-5-8(7-20)1-3-12(10)23-13-4-2-9(14(16,17)18)6-11(13)19(21)22/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKCVFHUUMTQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

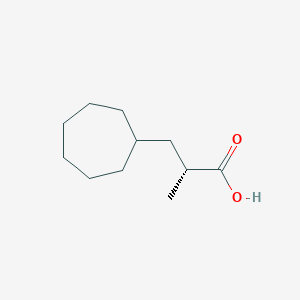

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)

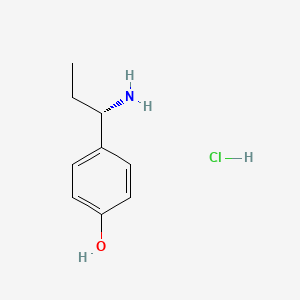

![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)

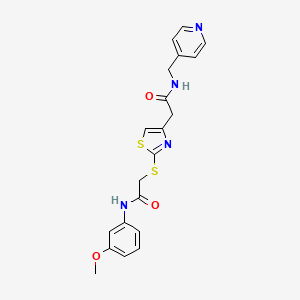

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide](/img/structure/B2670398.png)

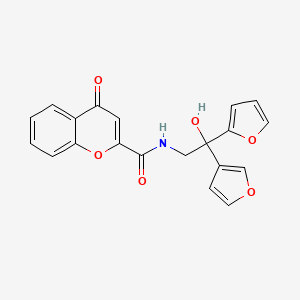

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2670400.png)

![N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2670404.png)

![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)

![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)

![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)